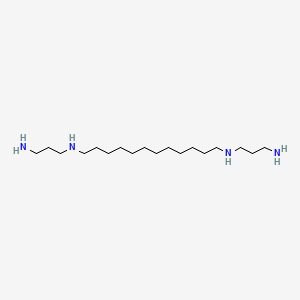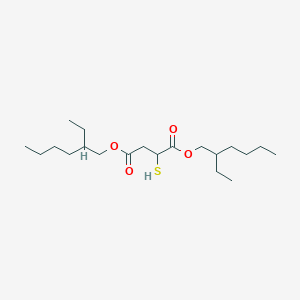
Bis(2-ethylhexyl) 2-sulfanylbutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) 2-sulfanylbutanedioate is an organic compound with the molecular formula C16H30O4S It is a diester derived from 2-ethylhexanol and 2-sulfanylbutanedioic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-sulfanylbutanedioate typically involves the esterification of 2-ethylhexanol with 2-sulfanylbutanedioic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process. The final product is typically obtained in high purity through a series of purification steps, including filtration, distillation, and drying.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) 2-sulfanylbutanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) 2-sulfanylbutanedioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential as a biochemical probe or as a component in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants and coatings.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) 2-sulfanylbutanedioate involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the ester groups can undergo hydrolysis, releasing 2-ethylhexanol and 2-sulfanylbutanedioic acid, which may have their own biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: A widely used plasticizer with similar ester groups but different core structure.
Bis(2-ethylhexyl) maleate: Another ester compound with similar alkyl groups but different acid component.
Bis(2-ethylhexyl) adipate: A plasticizer with similar ester groups but different dicarboxylic acid component.
Uniqueness
Bis(2-ethylhexyl) 2-sulfanylbutanedioate is unique due to the presence of the sulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
65291-46-5 |
|---|---|
Fórmula molecular |
C20H38O4S |
Peso molecular |
374.6 g/mol |
Nombre IUPAC |
bis(2-ethylhexyl) 2-sulfanylbutanedioate |
InChI |
InChI=1S/C20H38O4S/c1-5-9-11-16(7-3)14-23-19(21)13-18(25)20(22)24-15-17(8-4)12-10-6-2/h16-18,25H,5-15H2,1-4H3 |
Clave InChI |
GEYHEVWPSORTSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)
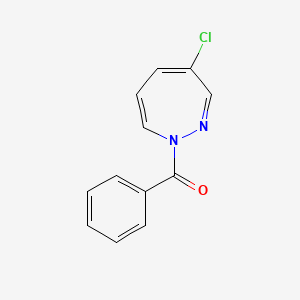
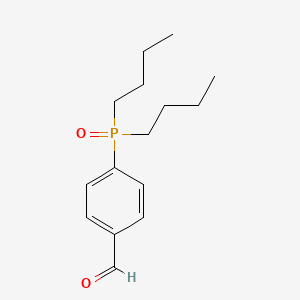

![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
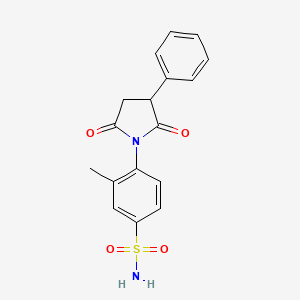
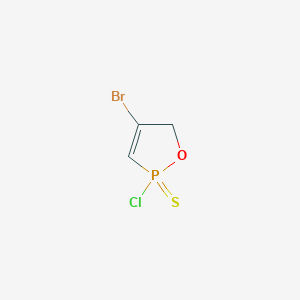

![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)

